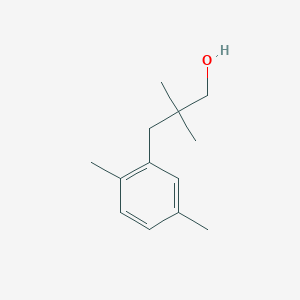

3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol

Description

3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol is a tertiary alcohol characterized by a bulky 2,5-dimethylphenyl substituent attached to a 2,2-dimethylpropanol backbone. The compound’s structure imparts significant steric hindrance and lipophilicity due to the aromatic dimethyl groups and the branched alkyl chain. For instance, derivatives with disubstituted phenyl groups, such as N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides, exhibit strong photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM) . This highlights the importance of substituent positioning and lipophilicity in bioactivity, which may extend to the target compound.

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C13H20O/c1-10-5-6-11(2)12(7-10)8-13(3,4)9-14/h5-7,14H,8-9H2,1-4H3 |

InChI Key |

IVCOGRINBMYWJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(C)(C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with 2,2-dimethylpropan-1-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.

Major Products Formed

Oxidation: 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one.

Reduction: 3-(2,5-Dimethylphenyl)-2,2-dimethylpropane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

- The 2,5-dimethylphenyl group in N-(2,5-dimethylphenyl)-carboxamide () demonstrates high PET-inhibiting activity due to optimal lipophilicity and electron-withdrawing effects . In contrast, the 3-tolyl (meta-methylphenyl) isomer in 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is deemed safe for fragrances, emphasizing how ortho/para substituents enhance bioactivity compared to meta .

Functional Group Impact: Alcohol vs. However, carboxamides in exhibit superior PET inhibition, suggesting that amide groups facilitate electron transport disruption . Alcohol vs. Ketone: The ketone in 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone () lacks hydrogen-bonding capability, likely reducing polarity and bioavailability compared to the alcohol derivative .

Physicochemical Properties: The diethylamino analog () has a lower molar mass (159.27 g/mol) and higher volatility (flash point 73.9°C) than the target compound, which is expected to be more lipophilic and less volatile due to its aromatic substituents .

Safety and Regulatory Profiles :

- Fragrance-grade 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is subject to IFRA safety limits (e.g., 1.2% in leave-on cosmetics), whereas PET inhibitors like N-(2,5-dimethylphenyl)-carboxamide are bioactive at micromolar concentrations, implying stricter handling requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.